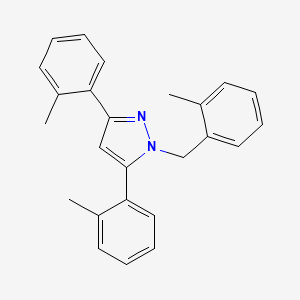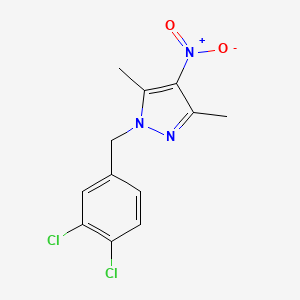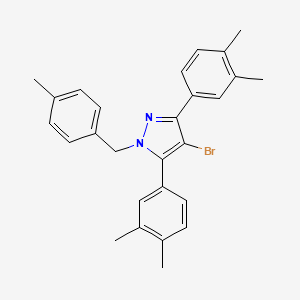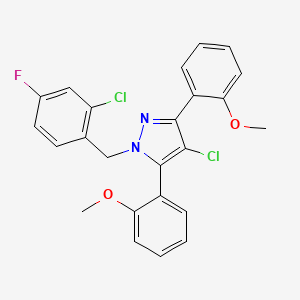
1-(2-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of three methylbenzyl groups attached to the pyrazole ring, making it a highly substituted derivative. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-(2-Methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(2-Methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Methylbenzyl)piperazine: This compound also contains a 2-methylbenzyl group but has a piperazine ring instead of a pyrazole ring.
1-(2-Methylbenzyl)naphthalene: This compound features a naphthalene ring with a 2-methylbenzyl group attached.
The uniqueness of this compound lies in its highly substituted pyrazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H24N2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3,5-bis(2-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2/c1-18-10-4-7-13-21(18)17-27-25(23-15-9-6-12-20(23)3)16-24(26-27)22-14-8-5-11-19(22)2/h4-16H,17H2,1-3H3 |
InChI Key |
HPSUBQHLIYYUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-1,3-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921959.png)
![3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921963.png)


![2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide](/img/structure/B10921989.png)


![1-[4-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10922006.png)

![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10922026.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10922031.png)
![3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10922036.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10922040.png)
![N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10922044.png)
